ethyl 2-(trifluoromethyl)-2H-chromene-3-carboxylate
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Overview
Description
Ethyl 2-(trifluoromethyl)-2H-chromene-3-carboxylate is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a chromene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(trifluoromethyl)-2H-chromene-3-carboxylate typically involves the reaction of chromene derivatives with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(trifluoromethyl)-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOCH3), sodium ethoxide (NaOEt)
Major Products
The major products formed from these reactions include carboxylic acids, alcohol derivatives, and substituted chromenes .
Scientific Research Applications
Ethyl 2-(trifluoromethyl)-2H-chromene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of ethyl 2-(trifluoromethyl)-2H-chromene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(trifluoromethyl)-2H-chromene-3-carboxylate: Known for its unique trifluoromethyl group, which imparts distinct chemical properties.
Trifluoromethylbenzene: Another compound with a trifluoromethyl group, used in various chemical syntheses.
Trifluoromethylpyridine: Utilized in agrochemicals and pharmaceuticals for its biological activity.
Uniqueness
This compound stands out due to its chromene ring structure combined with the trifluoromethyl group, offering a unique combination of stability, reactivity, and potential biological activity. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
ethyl 2-(trifluoromethyl)-2H-chromene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3O3/c1-2-18-12(17)9-7-8-5-3-4-6-10(8)19-11(9)13(14,15)16/h3-7,11H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OROLCVQVANZPLP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2OC1C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701159085 |
Source
|
Record name | 2H-1-Benzopyran-3-carboxylic acid, 2-(trifluoromethyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701159085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215123-89-0 |
Source
|
Record name | 2H-1-Benzopyran-3-carboxylic acid, 2-(trifluoromethyl)-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=215123-89-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-1-Benzopyran-3-carboxylic acid, 2-(trifluoromethyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701159085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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